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molecular formula C15H11Br3O B8306998 1-Benzoyl-2-bromomethyl-3-(dibromomethyl)benzene

1-Benzoyl-2-bromomethyl-3-(dibromomethyl)benzene

Cat. No. B8306998
M. Wt: 447.0 g/mol
InChI Key: HDDPOOWBJJLXED-UHFFFAOYSA-N
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Patent
US04548948

Procedure details

To a stirred solution of crude 1-benzoyl-2-bromomethyl-3-(dibromomethyl)benzene (2.3 g, 5 mmol) in glacial acetic acid (30 ml) was added sodium acetate (4.5 g, 55 mmol) in water (8 ml). The stirred mixture was heated to reflux temperature for sixteen hours, cooled and partitioned between diethylether (100 ml), ethyl acetate (20 ml) and 10% sodium carbonate solution (100 ml). Further solid sodium carbonate was added until effervescence ceased. The organic layer was washed with 10% sodium carbonate solution (30 ml) and brine (30 ml) and dried over sodium sulphate. Removal of the solvent under reduced pressure gave an oil (1.1 g) that was chromatographed (SiO2 (40 g) using (4:1) pentane:ethyl acetate as eluent). This gave 2-acetoxymethyl-3-benzoylbenzaldehyde (0.35 g, 22% from 1-benzoyl-2,3-dimethylbenzene).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH:15](Br)Br)[C:10]=1[CH2:18]Br)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:20]([O-:23])(=[O:22])[CH3:21].[Na+].C(O)(=[O:27])C>O>[C:20]([O:23][CH2:18][C:10]1[C:9]([C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:14][CH:13]=[CH:12][C:11]=1[CH:15]=[O:27])(=[O:22])[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C(=CC=C1)C(Br)Br)CBr
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for sixteen hours
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between diethylether (100 ml), ethyl acetate (20 ml) and 10% sodium carbonate solution (100 ml)
ADDITION
Type
ADDITION
Details
Further solid sodium carbonate was added until effervescence
WASH
Type
WASH
Details
The organic layer was washed with 10% sodium carbonate solution (30 ml) and brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C=O)C=CC=C1C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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